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Compound of Interest

Compound Name: Relebactam

Cat. No.: B15564724

This technical support center provides troubleshooting guides, frequently asked questions
(FAQs), and detailed experimental protocols for researchers, scientists, and drug development
professionals investigating Relebactam resistance in Klebsiella pneumoniae producing
Klebsiella pneumoniae carbapenemase (KPC).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to Imipenem-Relebactam in KPC-
producing K. pneumoniae?

Al: Resistance to Imipenem-Relebactam (IMI-REL) in KPC-producing K. pneumoniae is
primarily driven by three main mechanisms, which can occur individually or in combination:

o Mutations in the blaKPC Gene: Amino acid substitutions within the KPC enzyme can reduce
the binding affinity and inhibitory activity of Relebactam.[1][2] Specific mutations, such as
those at positions S106, N132, and L167, have been shown to enhance Relebactam
resistance.[2][3]

e Porin Channel Mutations or Loss: Disruption or downregulation of the major outer membrane
porin genes, ompK35 and particularly ompK36, restricts the entry of Imipenem and
Relebactam into the bacterial cell.[4][5] The loss of both porins is strongly correlated with
reduced susceptibility to IMI-REL.[4]
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 Increased Expression of blaKPC: An increased copy number or overexpression of the
blaKPC gene can lead to higher levels of the KPC enzyme.[5][6] This overproduction can
effectively titrate out the Relebactam inhibitor, allowing for the hydrolysis of Imipenem.[5]

Q2: My Imipenem-Relebactam MIC values are higher than expected for a KPC-producing
isolate. What could be the cause?

A2: Higher than expected Minimum Inhibitory Concentration (MIC) values can be attributed to
several factors:

o Presence of Non-Inhibited B-Lactamases: Relebactam is not effective against Class B
metallo-B-lactamases (MBLSs) like NDM, VIM, or IMP, or Class D oxacillinases (e.g., OXA-
48).[7][8] Co-production of these enzymes with KPC will result in high-level resistance.

o Combined Resistance Mechanisms: An isolate may harbor multiple resistance mechanisms
simultaneously, such as a KPC mutation combined with the loss of the OmpK36 porin,
leading to a synergistic increase in the MIC.[2][4]

e High Inoculum: A bacterial inoculum density higher than the standard 5 x 10"5 CFU/mL can
lead to falsely elevated MICs, a phenomenon known as the inoculum effect.[9]

¢ Incorrect Relebactam Concentration: For in vitro susceptibility testing, a fixed concentration
of 4 pg/mL of Relebactam is required.[7][8] Errors in the preparation of this solution will lead
to inaccurate MIC results.

Q3: Can resistance to other (3-lactamase inhibitors, like Avibactam, affect Relebactam
susceptibility?

A3: Yes, there is a complex interplay. Strains that develop resistance to Ceftazidime-Avibactam
(CAZ-AVI) through certain blaKPC mutations may exhibit restored or even increased
susceptibility to carbapenems and IMI-REL.[2][10] Conversely, the selection of IMI-REL
resistance can have a collateral effect on the susceptibility to other combinations like
Meropenem-Vaborbactam (MEM-VAB), indicating shared resistance pathways.[1][11] However,
IMI-REL has demonstrated activity against some CAZ-AVI-resistant KPC variants, making it a
potential therapeutic option in such cases.[1][12]

Q4: What is the role of efflux pumps in Relebactam resistance?
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A4: While efflux pumps, particularly the AcrAB-TolC system, are known to contribute to
multidrug resistance in K. pneumoniae, their specific role in clinical IMI-REL resistance appears
to be less prominent compared to KPC mutations and porin loss.[13][14] Some studies have
found no significant contribution of efflux to IMI-REL resistance in the mutants they analyzed.[1]
However, overexpression of efflux pumps in combination with other mechanisms like porin loss
could potentially contribute to reduced susceptibility and should not be entirely ruled out.[15]

Q5: Are there strategies to overcome or mitigate Relebactam resistance in the lab?

A5: In a research context, several strategies can be employed. The combination of Imipenem-
Relebactam with a third agent, such as an aminoglycoside like amikacin, has shown potential
synergistic and bactericidal activity against isolates with reduced IMI-REL susceptibility.[4]
Additionally, for strains where porin loss is the primary mechanism, investigating agents that
can disrupt the outer membrane or bypass porin-mediated entry could be a valid research
direction.
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Problem / Observation

Potential Cause

Recommended Action

Inconsistent or non-

reproducible MIC results.

1. Inoculum density is not
standardized.[9] 2. Improper
storage or degradation of
Imipenem or Relebactam
powders.[16] 3. Variation in
cation concentration of
Mueller-Hinton Broth (MHB).

1. Ensure inoculum is
standardized to a 0.5
McFarland standard for every
experiment. 2. Use fresh,
quality-controlled reagents and
store stock solutions
appropriately. 3. Use cation-
adjusted MHB from a reliable

source.

Isolate is KPC-positive but
appears fully susceptible to
Imipenem-Relebactam (low
MIC).

This is the expected outcome
for most KPC-producing
isolates without additional
resistance mechanisms.[17]
Relebactam is a potent
inhibitor of KPC-2 and KPC-3.
[15][17]

This result is likely correct. It
serves as a good baseline for
comparison against resistant

mutants.

High IMI-REL MIC observed,
but sequencing of blakPC
shows no known resistance

mutations.

1. Resistance is likely
mediated by porin loss
(ompK35/36 disruption).[1][5]
2. The isolate may have an
increased blaKPC copy
number.[6][18] 3. The isolate
may be producing an MBL or
OXA-48-like enzyme in
addition to KPC.[7]

1. Perform PCR and
sequencing of ompK35 and
ompK36 to check for
insertions, deletions, or
premature stop codons.
Analyze porin expression via
RT-gPCR or SDS-PAGE. 2.
Quantify the relative copy
number of blaKPC using
gPCR. 3. Use molecular tests
(e.g., multiplex PCR) to screen
for genes encoding MBLs
(blaNDM, blaVIM) and
oxacillinases (blaOXA-48).

Difficulty amplifying or
sequencing the ompK35 or
ompK36 genes.

Large insertions or deletions
(e.g., from insertion
sequences) can prevent primer

binding and amplification.

Design multiple primer sets
that bind to different regions of
the gene and flanking areas.

Consider using long-range
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PCR if large insertions are

suspected.

Data Presentation

Table 1: Selected KPC Mutations and Their Impact on Imipenem-Relebactam (IMI-REL)
Susceptibility

) Amino Acid Observed Effect on
KPC Variant L Reference
Substitution(s) IMI-REL MIC

Prevents interaction
with Relebactam,

KPC-157 N132S leading to loss of [3]
inhibitory activity and

increased MIC.

Associated with IMI-
Multiple S106L, L167R REL resistance [2]
developed in vitro.

Mixed subpopulations
) found in a patient who
KPC-40 / KPC-53 Multiple [18]
developed IMI-REL

resistance.

These variants, which
confer Ceftazidime-

KPC D179 Variants D179N, D179Y Avibactam resistance, [12]
remain susceptible to
IMI-REL.

Table 2: Impact of Porin Loss on Imipenem-Relebactam (IMI-REL) MICs
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Caption: Key mechanisms leading to Imipenem-Relebactam resistance.
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Caption: A logical workflow for troubleshooting unexpected resistance.
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Key Experimental Protocols

Protocol 1: Broth Microdilution for Imipenem-
Relebactam MIC Determination

This protocol is based on CLSI guidelines for determining the MIC of Imipenem in the presence
of a fixed concentration of Relebactam.[19][20]

Materials:

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Imipenem and Relebactam analytical-grade powders

Sterile 96-well U-bottom microtiter plates

K. pneumoniae isolate, grown overnight on non-selective agar

0.5 McFarland turbidity standard

Sterile saline or PBS

Procedure:
o Prepare Antibiotic Stock Solutions:

o Prepare a high-concentration stock of Imipenem (e.g., 1280 pg/mL) and Relebactam
(e.g., 400 pg/mL) in an appropriate solvent. Sterilize by filtration.

o Prepare Antibiotic Plates:

o In a 96-well plate, perform serial two-fold dilutions of Imipenem in CAMHB to achieve final
concentrations ranging from 128 to 0.06 pg/mL (this will be further diluted).

o Add Relebactam to each well containing Imipenem to achieve a constant concentration of
8 ng/mL (this will be diluted to a final fixed concentration of 4 ug/mL upon adding the
inoculum).
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Prepare Bacterial Inoculum:

o Suspend colonies from an overnight culture in sterile saline to match a 0.5 McFarland
standard (approx. 1.5 x 10"8 CFU/mL).

o Dilute this suspension 1:150 in CAMHB to achieve a concentration of approx. 1 x 10"6
CFU/mL.

Inoculate Plate:

o Add 50 puL of the diluted bacterial inoculum (1 x 106 CFU/mL) to each well containing 50
pL of the antibiotic dilutions. This results in a final inoculum of 5 x 105 CFU/mL and a final
fixed Relebactam concentration of 4 ug/mL.

o Include a growth control well (inoculum + CAMHB, no antibiotic) and a sterility control well
(CAMHB only).

Incubation:
o Cover the plate and incubate at 35 + 2°C for 16-20 hours in ambient air.
Reading Results:

o The MIC is the lowest concentration of Imipenem (in the presence of 4 pg/mL
Relebactam) that completely inhibits visible bacterial growth.

Protocol 2: Screening for Porin Gene (ompK35/o0mpK36)
Disruptions by PCR and Sequencing

Materials:

Genomic DNA extracted from the K. pneumoniae isolate
Primers specific for the full length of ompK35 and ompK36 genes
Taq polymerase and dNTPs

Thermocycler
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e Agarose gel electrophoresis equipment
o DNA sequencing service
Procedure:

o Genomic DNA Extraction: Extract high-quality genomic DNA from an overnight liquid culture
of the isolate using a commercial Kit.

o PCR Amplification:

o Set up PCR reactions to amplify the entire coding sequence of ompK35 and ompK36. Use
a wild-type KPC-producing strain with intact porins as a positive control.

o Use standard thermocycling conditions, with an annealing temperature optimized for your
specific primers.

o Gel Electrophoresis:

o Run the PCR products on a 1% agarose gel. A band of the expected size indicates
successful amplification. A lack of a band may suggest a major deletion or primer binding
site mutation.[4]

» DNA Sequencing:
o Purify the PCR products and send them for Sanger sequencing.
e Sequence Analysis:

o Align the obtained sequences with the wild-type ompK35 and ompK36 sequences from a
reference strain.

o Look for frameshift mutations, premature stop codons, large insertions/deletions, or
significant missense mutations that would lead to a non-functional protein.

Protocol 3: Quantifying blaKPC Gene Expression by RT-
gPCR
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Materials:

RNA extracted from mid-log phase K. pneumoniae cultures
Primers specific for blaKPC and a housekeeping gene (e.g., rpoB)
Reverse transcriptase and cDNA synthesis kit

gPCR master mix (e.g., SYBR Green)

Real-time PCR instrument

Procedure:

RNA Extraction: Grow bacterial cultures to mid-log phase (OD600 = 0.5). Stabilize RNA
immediately and extract total RNA using a commercial kit, including a DNase treatment step
to remove contaminating genomic DNA.

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 ug of total RNA
using a reverse transcription kit. Include a no-reverse transcriptase control (NRT) to check
for genomic DNA contamination.

gPCR Reaction:

o Set up qPCR reactions using a SYBR Green master mix with primers for blakKPC and the
housekeeping gene.

o Run reactions in triplicate for each sample (including the NRT control and a no-template
control).

Data Analysis:
o Determine the quantification cycle (Cq) values for each reaction.

o Calculate the relative expression of blaKPC using the AACq method, normalizing the Cq
value of blaKPC to the Cq value of the housekeeping gene and comparing the test isolate
to a reference strain with a known single copy of blaKPC. An increased relative quantity
indicates overexpression or an increased gene copy number.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Overcoming Relebactam
Resistance in KPC-producing Klebsiella pneumoniae]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15564724#overcoming-relebactam-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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